2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone
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Overview
Description
2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a complex organic compound that belongs to the class of isoquinolinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinolinone core, followed by the introduction of the methoxyethyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include methoxyethyl halides, methoxyphenyl piperazine, and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized isoquinolinones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound could be investigated for its therapeutic potential, including its effects on specific biological pathways and its efficacy in disease models.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone include other isoquinolinones with different substituents. Examples might include:
- 2-(2-methoxyethyl)-4-{[4-(2-chlorophenyl)piperazino]carbonyl}-1(2H)-isoquinolinone
- 2-(2-ethoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoquinolinones. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C24H27N3O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]isoquinolin-1-one |
InChI |
InChI=1S/C24H27N3O4/c1-30-16-15-27-17-20(18-7-3-4-8-19(18)23(27)28)24(29)26-13-11-25(12-14-26)21-9-5-6-10-22(21)31-2/h3-10,17H,11-16H2,1-2H3 |
InChI Key |
XYOUQNIFJZBHJY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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